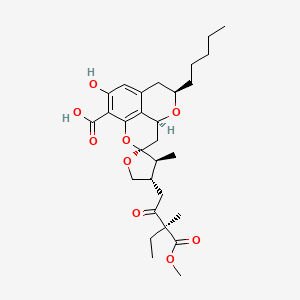
Berkelic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S,3a’S,4S,5’R)-8’-Hydroxy-4-[(3S)-3-(methoxycarbonyl)-3-methyl-2-oxopentyl]-3-methyl-5’-pentyl-3’,3a’,5’,6’-tetrahydrospiro[oxolane-2,2’-pyrano[2,3,4-de][1]benzopyran]-9’-carboxylic acid is a complex organic compound with a unique spirocyclic structure. This compound is notable for its intricate arrangement of functional groups, which include hydroxy, methoxycarbonyl, and carboxylic acid groups. The presence of these groups makes the compound highly reactive and versatile in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,3a’S,4S,5’R)-8’-Hydroxy-4-[(3S)-3-(methoxycarbonyl)-3-methyl-2-oxopentyl]-3-methyl-5’-pentyl-3’,3a’,5’,6’-tetrahydrospiro[oxolane-2,2’-pyrano[2,3,4-de][1]benzopyran]-9’-carboxylic acid typically involves multiple steps. The process begins with the preparation of the core spirocyclic structure, followed by the introduction of various functional groups through selective reactions. Key steps include:
Formation of the Spirocyclic Core: This is achieved through a cyclization reaction involving a suitable precursor.
Functional Group Introduction: Hydroxy, methoxycarbonyl, and carboxylic acid groups are introduced through reactions such as esterification, hydrolysis, and oxidation.
Purification: The final product is purified using techniques like column chromatography and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3S,3a’S,4S,5’R)-8’-Hydroxy-4-[(3S)-3-(methoxycarbonyl)-3-methyl-2-oxopentyl]-3-methyl-5’-pentyl-3’,3a’,5’,6’-tetrahydrospiro[oxolane-2,2’-pyrano[2,3,4-de][1]benzopyran]-9’-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The methoxycarbonyl group can be reduced to an alcohol.
Substitution: The carboxylic acid group can undergo nucleophilic substitution to form esters or amides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like thionyl chloride for esterification or amine for amidation.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of esters or amides.
Applications De Recherche Scientifique
(2S,3S,3a’S,4S,5’R)-8’-Hydroxy-4-[(3S)-3-(methoxycarbonyl)-3-methyl-2-oxopentyl]-3-methyl-5’-pentyl-3’,3a’,5’,6’-tetrahydrospiro[oxolane-2,2’-pyrano[2,3,4-de][1]benzopyran]-9’-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of (2S,3S,3a’S,4S,5’R)-8’-Hydroxy-4-[(3S)-3-(methoxycarbonyl)-3-methyl-2-oxopentyl]-3-methyl-5’-pentyl-3’,3a’,5’,6’-tetrahydrospiro[oxolane-2,2’-pyrano[2,3,4-de][1]benzopyran]-9’-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and covalent bonds with these targets, leading to changes in their activity or function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S,3S,3a’S,4S,5’R)-8’-Hydroxy-4-[(3S)-3-(methoxycarbonyl)-3-methyl-2-oxopentyl]-3-methyl-5’-pentyl-3’,3a’,5’,6’-tetrahydrospiro[oxolane-2,2’-pyrano[2,3,4-de][1]benzopyran]-9’-carboxylic acid methyl ester
- (2S,3S,3a’S,4S,5’R)-8’-Hydroxy-4-[(3S)-3-(methoxycarbonyl)-3-methyl-2-oxopentyl]-3-methyl-5’-pentyl-3’,3a’,5’,6’-tetrahydrospiro[oxolane-2,2’-pyrano[2,3,4-de][1]benzopyran]-9’-carboxamide
Uniqueness
The uniqueness of (2S,3S,3a’S,4S,5’R)-8’-Hydroxy-4-[(3S)-3-(methoxycarbonyl)-3-methyl-2-oxopentyl]-3-methyl-5’-pentyl-3’,3a’,5’,6’-tetrahydrospiro[oxolane-2,2’-pyrano[2,3,4-de][1]benzopyran]-9’-carboxylic acid lies in its specific arrangement of functional groups and spirocyclic structure. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
905305-61-5 |
|---|---|
Formule moléculaire |
C29H40O9 |
Poids moléculaire |
532.6 g/mol |
Nom IUPAC |
(3S,3'S,4'S,5S,7R)-11-hydroxy-4'-[(3S)-3-methoxycarbonyl-3-methyl-2-oxopentyl]-3'-methyl-7-pentylspiro[2,6-dioxatricyclo[7.3.1.05,13]trideca-1(13),9,11-triene-3,2'-oxolane]-12-carboxylic acid |
InChI |
InChI=1S/C29H40O9/c1-6-8-9-10-19-11-17-12-20(30)24(26(32)33)25-23(17)21(37-19)14-29(38-25)16(3)18(15-36-29)13-22(31)28(4,7-2)27(34)35-5/h12,16,18-19,21,30H,6-11,13-15H2,1-5H3,(H,32,33)/t16-,18+,19+,21-,28-,29-/m0/s1 |
Clé InChI |
KUPCHRRTAPZASB-FZIMWOAESA-N |
SMILES |
CCCCCC1CC2=CC(=C(C3=C2C(O1)CC4(O3)C(C(CO4)CC(=O)C(C)(CC)C(=O)OC)C)C(=O)O)O |
SMILES isomérique |
CCCCC[C@@H]1CC2=CC(=C(C3=C2[C@@H](O1)C[C@]4(O3)[C@H]([C@@H](CO4)CC(=O)[C@](C)(CC)C(=O)OC)C)C(=O)O)O |
SMILES canonique |
CCCCCC1CC2=CC(=C(C3=C2C(O1)CC4(O3)C(C(CO4)CC(=O)C(C)(CC)C(=O)OC)C)C(=O)O)O |
| 905305-61-5 | |
Synonymes |
berkelic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,3R,4R,5R)-3,4-dihydroxy-5-[6-[(3-iodophenyl)methylamino]purin-9-yl]-N-methyloxolane-2-carboxamide](/img/structure/B1263316.png)
![methyl (Z)-3-(3,5-dimethoxyphenyl)-2-[(Z)-3-[(4-methylpiperazin-1-yl)amino]-3-oxo-1-phenylprop-1-en-2-yl]but-2-enoate](/img/structure/B1263320.png)

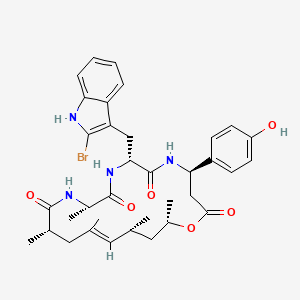
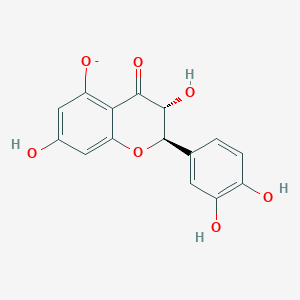
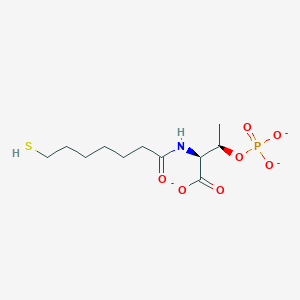
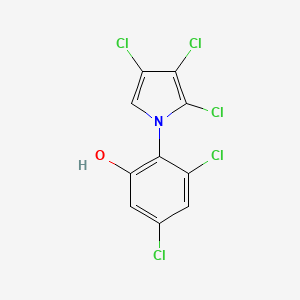
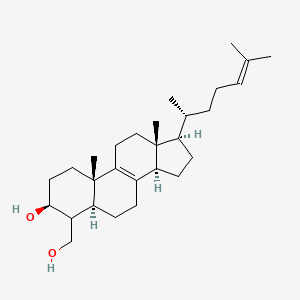
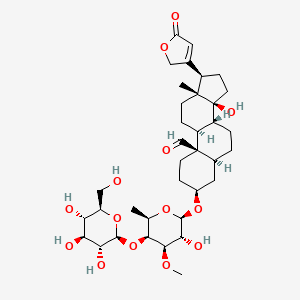

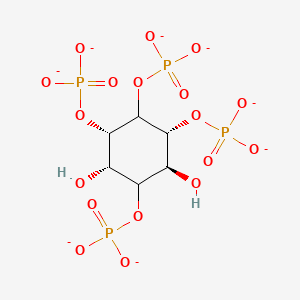

![[(2R)-3-icosanoyloxy-2-[(11Z,14Z,17Z)-icosa-11,14,17-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1263339.png)
![1-(8-[3]-Ladderane-octanoyl)-2-(8-[3]-ladderane-octanyl)-sn-glycerophosphoethanolamine](/img/structure/B1263340.png)
